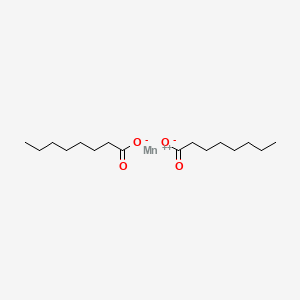

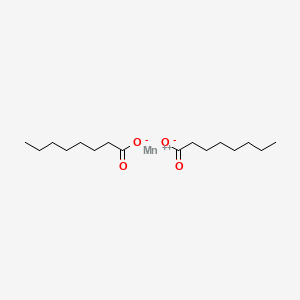

Manganese octanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Manganese octanoate, also known as manganese 2-ethylhexanoate, is a chemical compound formed from manganese and octanoic acid. It is commonly used as a drier in paints, varnishes, and printing inks due to its catalytic properties that accelerate the drying process. The compound is typically sold as a clear brown solution in a petroleum solvent containing about 6% manganese .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Manganese octanoate is commercially synthesized by reacting 2-ethylhexanoic acid with manganous hydroxide. The reaction typically occurs in a petroleum solvent, resulting in a clear brown solution containing manganese . The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratios of the reactants to achieve optimal yield.

Industrial Production Methods

In industrial settings, this compound is produced by combining manganese sulfate monohydrate with 2-ethylhexanoic acid. The mixture is then heated and stirred to facilitate the reaction, followed by purification processes to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Manganese octanoate undergoes various chemical reactions, including:

Oxidation: It acts as a catalyst in oxidation reactions, particularly in the drying of paints and coatings.

Polymerization: It facilitates polymerization reactions in the production of polymers like polyethylene and polypropylene.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxygen and organic solvents. The conditions typically involve elevated temperatures to enhance the reaction rates .

Major Products Formed

The major products formed from reactions involving this compound include hardened paint films, polymers with controlled molecular weights, and durable adhesives and sealants .

Wissenschaftliche Forschungsanwendungen

Manganese octanoate has a wide range of scientific research applications:

Wirkmechanismus

Manganese octanoate exerts its effects primarily through its catalytic properties. It lowers the activation energy of chemical reactions, facilitating the transformation of reactants into products more efficiently. In oxidation reactions, it accelerates the formation of radicals that lead to the drying and hardening of paints and coatings . The molecular targets and pathways involved include the activation of oxygen molecules and the stabilization of reaction intermediates.

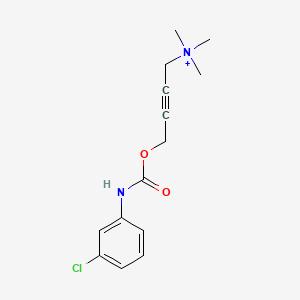

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cobalt 2-ethylhexanoate: Another commonly used drier in paints and coatings, known for its high oxidation rate.

Manganese acetylacetonate: Used as a catalyst in various chemical reactions, including oxidation and polymerization.

Uniqueness of Manganese Octanoate

This compound is unique due to its balance of catalytic activity and thermal stability. It is effective in a wide range of applications, from industrial processes to scientific research, making it a versatile and valuable compound .

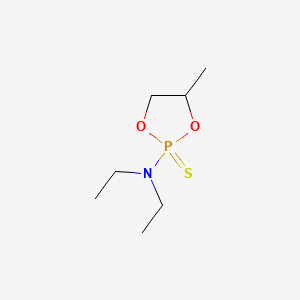

Eigenschaften

CAS-Nummer |

6819-13-2 |

|---|---|

Molekularformel |

C16H30MnO4 |

Molekulargewicht |

341.34 g/mol |

IUPAC-Name |

manganese(2+);octanoate |

InChI |

InChI=1S/2C8H16O2.Mn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |

InChI-Schlüssel |

SGLXWMAOOWXVAM-UHFFFAOYSA-L |

Kanonische SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Mn+2] |

Verwandte CAS-Nummern |

124-07-2 (Parent) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12803775.png)